4-BROMO-N-[2-({[(2,6-DIETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE
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Overview
Description
4-BROMO-N-[2-({[(2,6-DIETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE is a complex organic compound with a unique structure that includes a bromine atom, a benzamide group, and a benzothiazole moiety
Preparation Methods
The synthesis of 4-BROMO-N-[2-({[(2,6-DIETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Bromine Atom: The bromine atom can be introduced via bromination of the benzothiazole core using bromine or a brominating agent like N-bromosuccinimide (NBS).
Attachment of the Benzamide Group: The benzamide group can be attached through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-BROMO-N-[2-({[(2,6-DIETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-BROMO-N-[2-({[(2,6-DIETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing groups.
Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-BROMO-N-[2-({[(2,6-DIETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
4-BROMO-N-[2-({[(2,6-DIETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE can be compared with other similar compounds, such as:
4-bromo-2-iodoaniline: This compound has a similar bromine atom but lacks the benzothiazole and benzamide groups.
4-bromo-2,6-dimethylaniline: This compound has a similar bromine atom and aniline structure but lacks the benzothiazole and benzamide groups.
4-bromo-2-nitroaniline: This compound has a similar bromine atom and aniline structure but includes a nitro group instead of the benzothiazole and benzamide groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C26H24BrN3O2S2 |
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Molecular Weight |
554.5g/mol |
IUPAC Name |
4-bromo-N-[2-[2-(2,6-diethylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C26H24BrN3O2S2/c1-3-16-6-5-7-17(4-2)24(16)30-23(31)15-33-26-29-21-13-12-20(14-22(21)34-26)28-25(32)18-8-10-19(27)11-9-18/h5-14H,3-4,15H2,1-2H3,(H,28,32)(H,30,31) |
InChI Key |
HILYDOMKUZBZSJ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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